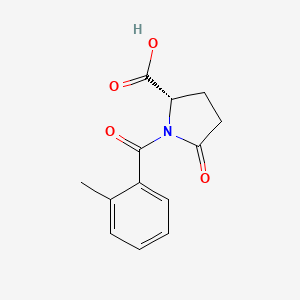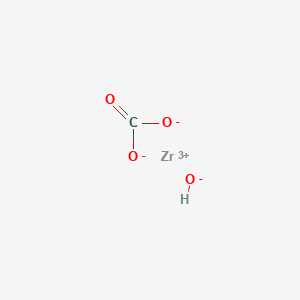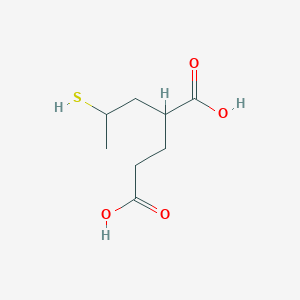![molecular formula C8H6N2O B14238016 Pyrido[3,2-D][1,3]oxazepine CAS No. 516500-07-5](/img/structure/B14238016.png)
Pyrido[3,2-D][1,3]oxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[3,2-D][1,3]oxazepine is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms. This compound is part of a broader class of oxazepines, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and synthetic methodologies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,2-D][1,3]oxazepine typically involves multicomponent reactions (MCRs), which are efficient and versatile methods for constructing complex heterocyclic structures. One common approach is the Ugi reaction, which involves the condensation of an isocyanide, an aldehyde, an amine, and a carboxylic acid . Another method involves the ring-opening/recyclization reactions, where a precursor compound undergoes cyclization to form the oxazepine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale MCRs, utilizing automated reactors to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[3,2-D][1,3]oxazepine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Applications De Recherche Scientifique
Pyrido[3,2-D][1,3]oxazepine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with various biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent and a central nervous system (CNS) depressant.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mécanisme D'action
The mechanism of action of Pyrido[3,2-D][1,3]oxazepine involves its interaction with specific molecular targets and pathways within biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Pyrido[3,2-D][1,3]oxazepine can be compared with other similar heterocyclic compounds, such as:
Pyrido[2,3-D]pyrimidine: Known for its antiproliferative and antimicrobial activities.
Pyrido[3,4-D]pyrimidine: Studied for its potential as a tyrosine kinase inhibitor.
Pyrimidino[4,5-D][1,3]oxazine: Investigated for its anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its diverse chemical reactivity and biological activities .
Propriétés
Numéro CAS |
516500-07-5 |
|---|---|
Formule moléculaire |
C8H6N2O |
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
pyrido[3,2-d][1,3]oxazepine |
InChI |
InChI=1S/C8H6N2O/c1-2-7-8(9-4-1)3-5-11-6-10-7/h1-6H |
Clé InChI |
HTZFUMZOODMDBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=COC=N2)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-](/img/structure/B14237933.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
![2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile](/img/structure/B14237965.png)
![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)
![Morpholine, 4-[(5-hydroxy-6,7-dimethyl-2-benzofuranyl)carbonyl]-](/img/structure/B14237973.png)

![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)





![3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one](/img/structure/B14238017.png)
